molecular formula C22H34O4 B167714 methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 1757-85-3

methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Cat. No.: B167714
CAS No.: 1757-85-3
M. Wt: 362.5 g/mol
InChI Key: GVEUOELTSSYBCA-NXQHOHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl acetate, also known as methyl ethanoate, is a carboxylate ester with the chemical formula CH₃COOCH₃. It is a colorless, flammable liquid with a characteristic pleasant smell reminiscent of some glues and nail polish removers. Methyl acetate is commonly used as a solvent in various industrial applications due to its low toxicity and favorable solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mechanism of Action

The mechanism of action of methyl acetate primarily involves its role as a solvent. It interacts with various solutes through dipole-dipole interactions and hydrogen bonding, facilitating the dissolution and reaction of solutes. In biological systems, methyl acetate can be metabolized to methanol and acetic acid, which are further processed by metabolic pathways .

Comparison with Similar Compounds

Methyl acetate is often compared with other esters such as ethyl acetate, methyl formate, and ethyl formate:

Methyl acetate stands out due to its balance of solvent properties, low toxicity, and environmental compatibility, making it a versatile compound in various applications.

Properties

CAS No.

1757-85-3

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C22H34O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18+,21+,22-/m0/s1

InChI Key

GVEUOELTSSYBCA-NXQHOHPJSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C

SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

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